
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Overview
Description
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, also known as (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-aldehyde, is an important organic compound with a wide range of applications in pharmaceuticals, biochemistry, and other fields. It is a chiral compound, meaning it has two optical isomers, and has been used in the synthesis of various drugs and other compounds.
Scientific Research Applications
It serves as a template for synthesizing natural products, as demonstrated in the preparation of key intermediates for LTB 4 and 12(R)-HETE (Bestmann, Pecher, & Riemer, 1991).
Its derivatives, [1,3]dioxan-5-ols, are potential platform chemicals and precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
The compound is utilized in the enantioselective synthesis of chiral ligands for catalytic applications, leading to high enantioselectivities in reactions involving benzaldehyde and diethylzinc (Brunner & Zang, 1993).
It is used in asymmetric benzaldehyde methylation, demonstrating significant enantioselectivity and high conversion rates (Baker-Salisbury et al., 2014).
The compound is involved in the enantioselective synthesis of α-hydroxy carboxylic acids, esters, amides, and ketones, showcasing its versatility in synthetic organic chemistry (Aggarwal, Thomas, & Schade, 1997).
It has applications in perfumery and the development of perfumed articles (Harrison, 2005).
This compound is crucial in the synthesis of D-ribo-phytosphingosine, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
It's involved in the preparation of various 1,3-dioxolanes, showcasing its utility in organic synthesis (Adams, Barnard, & Brosius, 1999).
properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPYVWACGYQDJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
CAS RN |
15186-48-8 | |
| Record name | 15186-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde utilized in the synthesis of complex heterocyclic molecules?
A1: (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde serves as a crucial starting material for synthesizing enantiomerically pure heterocycles. For instance, it can undergo two consecutive selenium-promoted cyclization reactions to produce tetrahydrofuro[3,4-b]pyrans and tetrahydrofuro[3,4-b]furans as single enantiomers. [] This highlights its utility in constructing complex chiral frameworks relevant to natural product synthesis and medicinal chemistry.
Q2: Can you provide an example of a specific natural product synthesized using (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?
A2: Researchers successfully employed (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde in the total synthesis of (4S,5S)‑4-hydroxy-γ-decalactone, a natural product found in arachnid harvestmen secretions. [] This synthesis involved several key steps, including Barbier reaction, Grignard reaction, and strategic manipulation of an olefin to construct the lactone ring. This example demonstrates the versatility of this compound in accessing diverse natural product scaffolds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
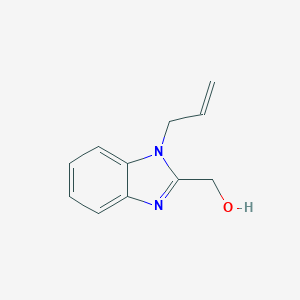
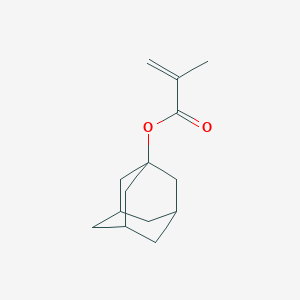
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
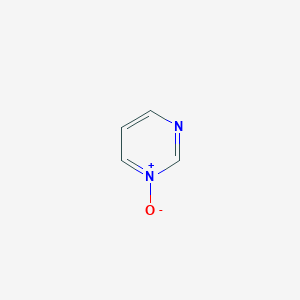
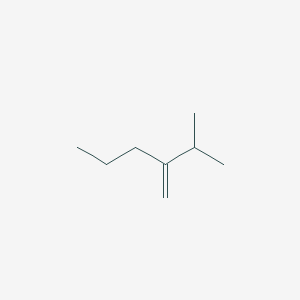
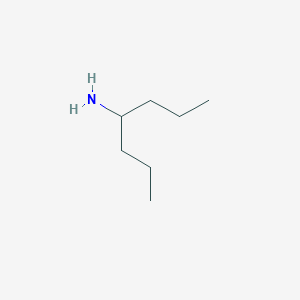

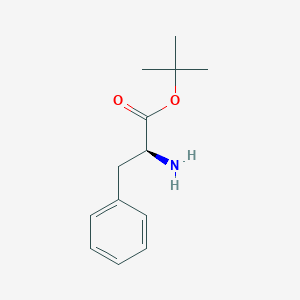

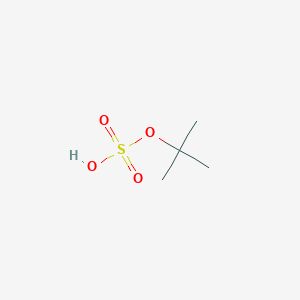
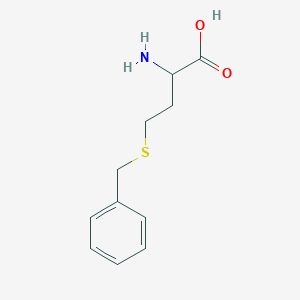

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)